(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone is a complex organic compound that features a bromofuran ring, a thiazole moiety, and a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone typically involves multiple steps, starting with the preparation of the bromofuran and thiazole intermediates. These intermediates are then coupled under specific conditions to form the final product. Common synthetic routes include:
Bromination of Furan: Furan is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
Thiazole Formation: Thiazole derivatives are synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reaction: The bromofuran and thiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final compound.
Industrial Production Methods
Industrial production of (5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like alkyl, aryl, or amino groups.
Scientific Research Applications
(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its use in the development of organic semiconductors and conductive polymers.
Industry: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone involves its interaction with specific molecular targets. The bromofuran and thiazole moieties are known to interact with enzymes and receptors, modulating their activity. The bipiperidine structure enhances the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application, such as inhibition of kinases in cancer therapy or modulation of neurotransmitter receptors in neurological research.
Comparison with Similar Compounds
Similar Compounds
(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone: Unique due to its combination of bromofuran, thiazole, and bipiperidine structures.
(5-Bromofuran-2-yl)(4-(pyridin-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone: Similar structure but with a pyridine ring instead of thiazole.
(5-Bromofuran-2-yl)(4-(oxazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone: Contains an oxazole ring, offering different electronic properties.
Uniqueness
The uniqueness of (5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O3S/c19-16-2-1-15(25-16)17(23)22-8-3-13(4-9-22)21-10-5-14(6-11-21)24-18-20-7-12-26-18/h1-2,7,12-14H,3-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQMUEASBRQWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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